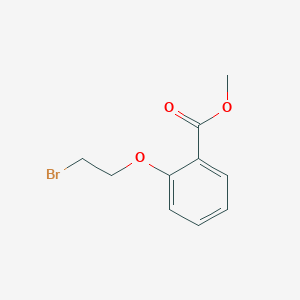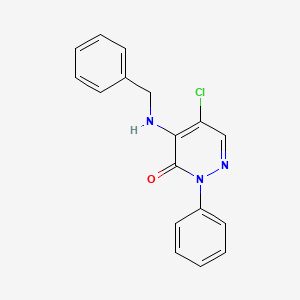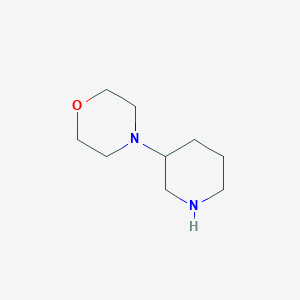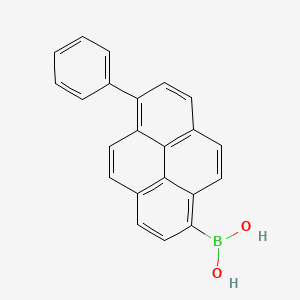
(6-Phenylpyren-1-yl)boronic acid
描述
(6-Phenylpyren-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenylpyrene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenylpyren-1-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a halogenated pyrene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often implemented to reduce costs and environmental impact .
化学反应分析
Types of Reactions: (6-Phenylpyren-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylpyrene derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrene ketones or aldehydes, while reduction can produce phenylpyrene alcohols .
科学研究应用
(6-Phenylpyren-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its pyrene moiety, which exhibits strong fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism by which (6-Phenylpyren-1-yl)boronic acid exerts its effects involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is particularly useful in sensing applications and in the development of inhibitors for enzymes such as proteases .
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the extended conjugation of the pyrene moiety.
Pyrene-1-boronic Acid: Another boronic acid derivative with a pyrene moiety but without the phenyl group, leading to different reactivity and applications.
Formylphenylboronic Acids: These compounds have formyl groups instead of the pyrene moiety and are used in different synthetic and biological applications.
Uniqueness: (6-Phenylpyren-1-yl)boronic acid is unique due to its combination of a pyrene moiety and a boronic acid group, which provides both strong fluorescence and versatile reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of fluorescent sensors and advanced materials .
属性
IUPAC Name |
(6-phenylpyren-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BO2/c24-23(25)20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13,24-25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXCTGSBIYYSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728073 | |
| Record name | (6-Phenylpyren-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917380-58-6 | |
| Record name | (6-Phenylpyren-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


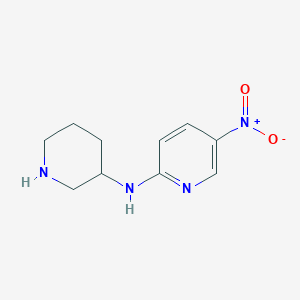
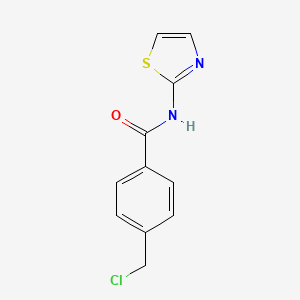
![N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide](/img/structure/B3302447.png)
![N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide](/img/structure/B3302453.png)
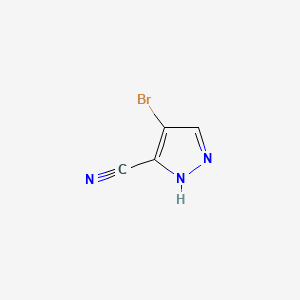
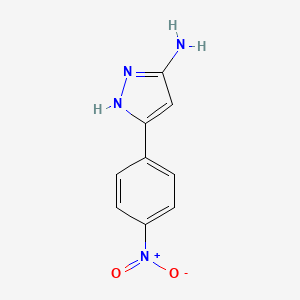
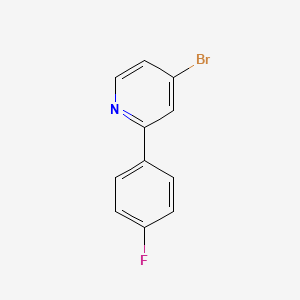
![3-[2-(trifluoromethyl)phenyl]Pyrrolidine](/img/structure/B3302476.png)
